molecular formula C19H12Cl3N3OS2 B2511254 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 339022-82-1

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2511254
CAS No.: 339022-82-1
M. Wt: 468.8
InChI Key: UFTJAJOFUXITKT-AUEPDCJTSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • Position 6: A 4-chlorophenylsulfanyl group.
  • Position 5: A carbaldehyde group modified into an oxime.
  • Oxime substituent: O-(2,6-dichlorobenzyl), distinguishing it from analogs with different halogenation patterns (e.g., 3,4-dichloro in CITCO) .

Its molecular formula is C₁₉H₁₂Cl₃N₃OS (calculated based on structural analogs), with a molecular weight of approximately 436.74 g/mol . The 2,6-dichlorobenzyl group confers unique steric and electronic properties compared to other benzyl-substituted derivatives.

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS2/c20-12-4-6-13(7-5-12)28-18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTJAJOFUXITKT-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)SC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)SC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime , identified by CAS number 339023-27-7 , belongs to a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClN3OS2C_{13}H_{10}ClN_{3}OS_{2} with a molecular weight of approximately 323.821 g/mol . Key physicochemical properties include:

  • Density : 1.5±0.1 g/cm³
  • LogP : 5.24

These properties suggest that the compound has a moderate degree of lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound under investigation showed effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be within a range that suggests potential therapeutic applications in treating bacterial infections .

Antiviral Properties

Imidazo[2,1-b]thiazoles have also been studied for their antiviral effects. Specifically, compounds similar to the one have shown effectiveness against viral pathogens by inhibiting viral replication mechanisms. The activity is often attributed to the ability of these compounds to interfere with viral enzymes or cellular receptors necessary for viral entry and replication .

Antitumor Effects

The antitumor potential of imidazo[2,1-b]thiazole derivatives has been documented in several studies. The compound demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies reported IC50 values indicating potent activity against tumor cells, suggesting that this class of compounds could be further explored for cancer therapy .

Study 1: Antibacterial Efficacy

A study conducted by Juspin et al. (2010) evaluated the antibacterial efficacy of several imidazo[2,1-b]thiazole derivatives. The results indicated that the compound had an MIC value of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antibacterial agent.

Study 2: Antitumor Activity

Andreani et al. (2005) investigated the antitumor properties of imidazo[2,1-b]thiazoles in human cancer cell lines. The study revealed that the compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM , indicating strong cytotoxicity.

Data Tables

Biological ActivityMIC (µg/mL)IC50 (µM)
Antibacterial (S. aureus)32-
Antibacterial (E. coli)64-
Antitumor (Breast Cancer)-15

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences
Compound Name R₁ (Position 6) Oxime Substituent Molecular Weight (g/mol) Key Biological Activity References
Target Compound 4-chlorophenylsulfanyl O-(2,6-dichlorobenzyl) ~436.74 Not fully characterized (inference: potential CAR modulation)
CITCO (C19H12Cl3N3OS) 4-chlorophenyl O-(3,4-dichlorobenzyl) 436.74 CAR agonist : Induces CYP2B6/3A4, inhibits brain tumor stem cells
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 4-fluorophenyl None (carbaldehyde) 294.78 No reported receptor activity; precursor for oxime derivatives
6-[(4-Methoxyphenyl)sulfanyl] analog 4-methoxyphenyl Oxime (unspecified) 320.38 Likely altered lipophilicity; unstudied pharmacological effects
Key Observations:

Benzyl Substitution Position: The 2,6-dichloro substitution in the target compound vs. CITCO’s 3,4-dichlorobenzyl group is critical for CAR activation, inducing CYP2B6/3A4 expression (1.28- to 2.19-fold upregulation) .

Sulfanyl Group Modifications :

  • Replacement of 4-chlorophenyl with 4-methoxyphenyl () increases electron density, which may enhance solubility but reduce membrane permeability .
  • 4-Fluorophenyl analogs () are intermediates; their oxime derivatives are unexplored in pharmacological contexts .

Oxime vs. Carbaldehyde :

  • Oxime formation (e.g., CITCO) is essential for receptor binding, as the free aldehyde is reactive and unstable in biological systems .

Pharmacological and Toxicological Profiles

Table 2: Activity Data for Selected Analogs
Compound IC₅₀/EC₅₀ Assay System Key Findings References
CITCO Not reported (induces CYPs at nM–µM) Human hepatocytes Upregulates CYP2B6/2C9/3A4; inhibits BTSC growth at 10 µM
N,N-Dimethyl analog (6a) IC₅₀ = 1.2 µM COX-2 inhibition assay Comparable to parent compound (1.4 µM) but lacks CAR data
Target Compound N/A Unstudied Hypothesized CAR/PXR modulation pending benzyl substitution effects
Mechanistic Insights:
  • CITCO : Binds human CAR, promoting nuclear translocation and heterodimerization with RXR to regulate detoxification genes .
  • Structural Determinants : The 3,4-dichlorobenzyl group in CITCO likely engages hydrophobic pockets in CAR’s ligand-binding domain. The 2,6-dichloro variant may exhibit weaker binding due to suboptimal spatial alignment .

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenylsulfanyl group enhances hydrophobicity (clogP ~4.5 estimated), favoring membrane penetration but risking off-target toxicity .
  • Solubility : Oxime derivatives generally exhibit poor aqueous solubility (<10 µM), necessitating formulation aids (e.g., DMSO) for in vitro studies .

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